1-Ethenyl-5-nitroimidazole
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Overview
Description
1-Ethenyl-5-nitroimidazole is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethenyl-5-nitroimidazole typically involves the nitration of imidazole followed by the introduction of the ethenyl group. One common method is the nitration of imidazole using a mixture of nitric acid and sulfuric acid to produce 5-nitroimidazole. The ethenyl group can then be introduced via a vinylation reaction using appropriate reagents and catalysts .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-5-nitroimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ethenyl group can participate in hydrogenation reactions to form ethyl derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of 5-amino-1-ethenylimidazole.
Reduction: Formation of 1-ethyl-5-nitroimidazole.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
1-Ethenyl-5-nitroimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in treating infections caused by anaerobic bacteria and protozoa.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-ethenyl-5-nitroimidazole involves the reduction of the nitro group to form reactive intermediates that can interact with cellular components. These intermediates can cause damage to DNA and other vital molecules, leading to the antimicrobial effects observed with this compound .
Comparison with Similar Compounds
Metronidazole: A well-known 5-nitroimidazole used as an antimicrobial agent.
Tinidazole: Another 5-nitroimidazole with similar applications in treating infections.
Uniqueness: This structural difference can lead to variations in its chemical behavior and biological activity compared to other nitroimidazoles .
Properties
CAS No. |
508235-09-4 |
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Molecular Formula |
C5H5N3O2 |
Molecular Weight |
139.11 g/mol |
IUPAC Name |
1-ethenyl-5-nitroimidazole |
InChI |
InChI=1S/C5H5N3O2/c1-2-7-4-6-3-5(7)8(9)10/h2-4H,1H2 |
InChI Key |
GXIZJYGMSKBSJZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C=NC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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